molecular formula C19H31Br B12853580 (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene

(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene

Cat. No.: B12853580
M. Wt: 339.4 g/mol
InChI Key: CKJOMAVHOLGUBD-LIJGZOPESA-N
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Description

(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is a brominated organic compound characterized by its long carbon chain and multiple double bonds. This compound is of interest due to its unique structure, which includes a bromine atom attached to a nonadecane backbone with four conjugated double bonds in specific configurations (Z and E).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a nonadecane derivative with pre-existing double bonds. The reaction conditions often include:

    Solvent: Non-polar solvents like dichloromethane or chloroform.

    Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures.

    Catalysts: Sometimes, catalysts like iron(III) bromide can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The double bonds can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition: Halogens (e.g., chlorine, bromine) in non-polar solvents, hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with catalysts like palladium or platinum.

Major Products

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Addition: Formation of dihalides or hydrogenated products.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated alkanes.

Scientific Research Applications

(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and double bonds. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid: A similar compound with additional double bonds and a carboxylic acid group.

    (4Z,7E,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ester derivative with a similar structure but different functional groups.

Uniqueness

(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is unique due to its specific bromination and the arrangement of double bonds. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H31Br

Molecular Weight

339.4 g/mol

IUPAC Name

(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene

InChI

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15-

InChI Key

CKJOMAVHOLGUBD-LIJGZOPESA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCBr

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCBr

Origin of Product

United States

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